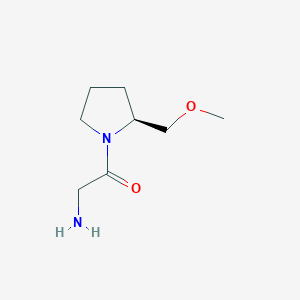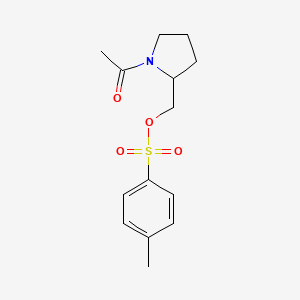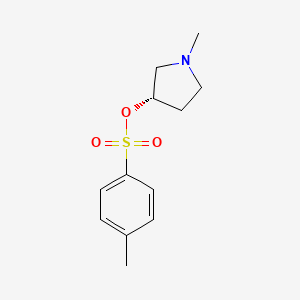
3-Iodomethyl-1-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodomethyl-1-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodomethyl-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the iodination of 1-methylpyrrolidine. This can be done by reacting 1-methylpyrrolidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodomethyl group at the 3-position.
Another approach involves the use of a pre-formed 3-iodopyrrolidine derivative, which can be methylated at the 1-position using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodomethyl-1-methylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 3-azidomethyl-1-methylpyrrolidine, while oxidation with potassium permanganate can produce 3-hydroxymethyl-1-methylpyrrolidine.
Aplicaciones Científicas De Investigación
3-Iodomethyl-1-methylpyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Iodomethyl-1-methylpyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodomethyl group can act as a reactive site for covalent binding to target proteins, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodomethylpyrrolidine: Lacks the methyl group at the 1-position, which may affect its reactivity and biological activity.
1-Methylpyrrolidine: Lacks the iodomethyl group, resulting in different chemical properties and applications.
3-Chloromethyl-1-methylpyrrolidine:
Uniqueness
3-Iodomethyl-1-methylpyrrolidine is unique due to the presence of both the iodomethyl and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. The iodine atom provides a good leaving group for substitution reactions, while the methyl group at the 1-position can influence the compound’s steric and electronic properties.
Propiedades
IUPAC Name |
3-(iodomethyl)-1-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTRIDILORUDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924725.png)
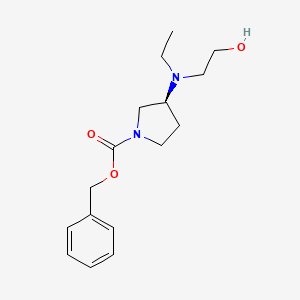
![(S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924750.png)
![3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924760.png)
![(S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924767.png)
![3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924769.png)
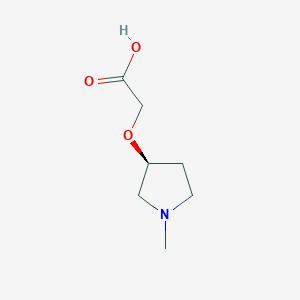
![(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924781.png)
![2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924787.png)
![(S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924792.png)
![3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924796.png)
